Field: Chemistry, specifically organic synthesis.
Method: The specific method of application would depend on the reaction being carried out.
Results: The outcomes would vary depending on the specific reaction.
Field: Analytical Chemistry.
Application: A new flexible fluorescent compound derived from 1,5-bis (2-aminophenoxy)-3-oxapentane has been synthesized by classical Schiff-base reaction between (A) and 2,2´-bithiophene carbaldehyde (B).
Method: The synthesis involves a Schiff-base condensation starting from a primary amine and an active carbonyl group.
Results: The work-up procedure was very simple and convenient.
Field: Polymer Chemistry.
Application: “2,2’-Oxybis((2H5)ethane)” is used in the synthesis of sustainable bio-based furan epoxy resin with flame retardancy.
Method: The specific method of application would depend on the reaction being carried out.
Results: The outcomes would vary depending on the specific reaction.
Field: Surface Chemistry.
Field: Organic Chemistry.
Ether-d10, also known as diethyl ether-d10, is a deuterated form of diethyl ether, characterized by the presence of deuterium atoms in its molecular structure. Its chemical formula is and it has a molecular weight of 84.18 g/mol. Ether-d10 appears as a clear liquid and is highly flammable, with a flash point of -40 °C. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity .
The compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that allow for clearer spectral analysis without interference from protons present in regular diethyl ether .
The biological effects of ether-d10 are significant due to its central nervous system depressant properties. Exposure can lead to symptoms such as:
Ether-d10 can be synthesized through several methods:
Ether-d10 has several applications primarily in scientific research:
Studies on the interactions of ether-d10 with biological systems have shown that it can affect the central nervous system significantly. Research indicates that inhalation or ingestion leads to acute toxicity characterized by neurological symptoms. Additionally, studies on its reactivity with other chemicals reveal that it forms stable complexes with certain nucleophiles but can also lead to hazardous reactions when mixed with strong oxidizers or acids .
Ether-d10 shares similarities with other ethers but has unique characteristics due to its deuteration. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl Ether | Commonly used solvent; non-deuterated | |
Tetrahydrofuran | Cyclic ether; used as a solvent in organic synthesis | |
Dimethyl Sulfoxide | Polar aprotic solvent; different reactivity | |
Ethyl Acetate | Ester compound; used as a solvent |
Ether-d10's uniqueness lies in its isotopic labeling, which enhances its utility in NMR spectroscopy while maintaining the chemical behavior typical of ethers. The presence of deuterium allows for more precise measurements and analyses compared to non-deuterated counterparts .
Flammable;Irritant